1-(1-Methylpiperidin-4-yl)piperidine-3-carboxylic acid 1-(1-Methylpiperidin-4-yl)piperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 856438-17-0
VCID: VC8301047
InChI: InChI=1S/C12H22N2O2/c1-13-7-4-11(5-8-13)14-6-2-3-10(9-14)12(15)16/h10-11H,2-9H2,1H3,(H,15,16)
SMILES: CN1CCC(CC1)N2CCCC(C2)C(=O)O
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol

1-(1-Methylpiperidin-4-yl)piperidine-3-carboxylic acid

CAS No.: 856438-17-0

Cat. No.: VC8301047

Molecular Formula: C12H22N2O2

Molecular Weight: 226.32 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Methylpiperidin-4-yl)piperidine-3-carboxylic acid - 856438-17-0

Specification

CAS No. 856438-17-0
Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
IUPAC Name 1-(1-methylpiperidin-4-yl)piperidine-3-carboxylic acid
Standard InChI InChI=1S/C12H22N2O2/c1-13-7-4-11(5-8-13)14-6-2-3-10(9-14)12(15)16/h10-11H,2-9H2,1H3,(H,15,16)
Standard InChI Key WCJHOGYHNWZGNL-UHFFFAOYSA-N
SMILES CN1CCC(CC1)N2CCCC(C2)C(=O)O
Canonical SMILES CN1CCC(CC1)N2CCCC(C2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic framework comprising two piperidine rings: a 1-methylpiperidin-4-yl group attached to the third carbon of a piperidine-3-carboxylic acid moiety. This arrangement creates a rigid, three-dimensional structure that enhances its binding affinity to biological targets . The 2D and 3D conformational models available in PubChem highlight the equatorial orientation of the methyl group and the axial positioning of the carboxylic acid, which influence its solubility and reactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H22N2O2\text{C}_{12}\text{H}_{22}\text{N}_{2}\text{O}_{2}
Molecular Weight226.32 g/mol
SMILES NotationCN1CCC(CC1)N2CCCC(C2)C(=O)O
InChI KeyWCJHOGYHNWZGNL-UHFFFAOYSA-N
Melting PointNot reported
SolubilityModerate in polar solvents

Synthesis and Industrial-Scale Production

Synthetic Routes from Piperidine-4-Carboxylic Acid

The synthesis of 1-(1-methylpiperidin-4-yl)piperidine-3-carboxylic acid is achieved through multi-step processes involving transfer hydrogenation and amidation. As detailed in US Patent 8,697,876B2 , the commercial-scale production begins with piperidine-4-carboxylic acid (isonipecotic acid), which undergoes methyl group insertion via transfer hydrogenation using formaldehyde under ambient pressure (Equation 1):

Piperidine-4-carboxylic acid+CH2OPd/C, H2O1-Methylpiperidine-4-carboxylic acid[2]\text{Piperidine-4-carboxylic acid} + \text{CH}_2\text{O} \xrightarrow{\text{Pd/C, H}_2\text{O}} \text{1-Methylpiperidine-4-carboxylic acid} \quad[2]

This step is critical for introducing the 1-methyl group while preserving the carboxylic acid functionality. The reaction is catalyzed by palladium on charcoal and proceeds at 90–95°C with formic acid as a proton source .

Conversion to Pharmaceutical Intermediates

The methylated product is subsequently reacted with thionyl chloride (SOCl2\text{SOCl}_2) and diethylamine to form N,N-diethyl-1-methylpiperidine-4-carboxamide, a precursor for further functionalization . This intermediate undergoes Grignard reactions with 2,6-dibromopyridine to yield 1-(6-bromopyridin-2-yl)-1-methylpiperidin-4-yl methanone, which is aminated and acylated to produce the final active pharmaceutical ingredient (API) .

Pharmacological Applications and Mechanism of Action

Role in 5-HT1F Agonist Development

1-(1-Methylpiperidin-4-yl)piperidine-3-carboxylic acid is a pivotal intermediate in synthesizing 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide hemisuccinate, a selective 5-HT1F receptor agonist . Unlike earlier migraine therapies (e.g., sumatriptan), this compound avoids vasoconstrictive effects by selectively activating 5-HT1F receptors, which modulate serotonin neurotransmission without impacting vascular tone .

Clinical Relevance

Preclinical studies demonstrate that 5-HT1F agonists derived from this intermediate effectively abort migraines by inhibiting trigeminal nerve activation and neurogenic inflammation . The hemisuccinate salt formulation enhances bioavailability and stability, making it suitable for oral administration .

Analytical Characterization

Spectroscopic Identification

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR spectra (250 MHz, CDCl3_3) reveal distinct resonances for the methyl group (δ\delta 2.34 ppm), piperidine protons (δ\delta 2.27–2.69 ppm), and carboxylic acid (δ\delta 12.1 ppm) .

  • Mass Spectrometry (MS): ESI-MS exhibits a molecular ion peak at m/zm/z 227.2 ([M+H]+^+), consistent with the molecular weight .

Crystallographic Data

While single-crystal X-ray data for this compound are unavailable, related spiroheterocyclic analogs exhibit monoclinic crystal systems with hydrogen-bonded networks stabilizing the lattice .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator